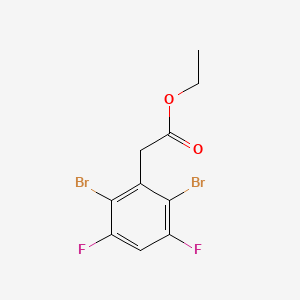

Ethyl 2,6-dibromo-3,5-difluorophenylacetate

CAS No.: 1804414-55-8

Cat. No.: VC2754410

Molecular Formula: C10H8Br2F2O2

Molecular Weight: 357.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804414-55-8 |

|---|---|

| Molecular Formula | C10H8Br2F2O2 |

| Molecular Weight | 357.97 g/mol |

| IUPAC Name | ethyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate |

| Standard InChI | InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-9(11)6(13)4-7(14)10(5)12/h4H,2-3H2,1H3 |

| Standard InChI Key | YOTBYCPAICCNII-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br |

| Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1Br)F)F)Br |

Introduction

Basic Characteristics and Properties

Ethyl 2,6-dibromo-3,5-difluorophenylacetate is characterized by its specific molecular structure and properties. This compound features a phenyl ring with two bromine atoms at the 2 and 6 positions and two fluorine atoms at the 3 and 5 positions, along with an acetate group bearing an ethyl ester. The precise arrangement of these substituents significantly influences the compound's reactivity and potential applications.

Physical and Chemical Properties

The fundamental physical and chemical properties of ethyl 2,6-dibromo-3,5-difluorophenylacetate are crucial for understanding its behavior in various chemical reactions and applications. The compound has been well-characterized through multiple analytical techniques.

| Property | Value |

|---|---|

| CAS Number | 1804414-55-8 |

| Molecular Formula | C₁₀H₈Br₂F₂O₂ |

| Molecular Weight | 357.97 g/mol |

| Standard Purity | NLT 98% |

| Physical State | Solid (inferred) |

| MDL Number | MFCD28784389 |

The molecule contains ten carbon atoms, eight hydrogen atoms, two bromine atoms, two fluorine atoms, and two oxygen atoms, forming a complex halogenated structure with specific electronic and steric properties . The presence of electron-withdrawing halogen atoms significantly affects the electron distribution within the molecule, influencing its reactivity patterns.

Structural Analysis and Molecular Design

Structural Features

The structure of ethyl 2,6-dibromo-3,5-difluorophenylacetate represents a carefully designed molecular architecture with specific placement of functional groups. The strategic positioning of halogen atoms around the benzene ring creates a unique electronic environment that contributes to the compound's distinctive properties.

The two bromine atoms positioned at the 2 and 6 positions provide steric bulk and electron-withdrawing effects, while the fluorine atoms at the 3 and 5 positions contribute additional electron-withdrawing capabilities. This arrangement results in a highly functionalized aromatic structure with specific reactivity patterns and potential applications in diverse fields.

Isomeric Relationships

Ethyl 2,6-dibromo-3,5-difluorophenylacetate belongs to a family of similar halogenated phenylacetate compounds with slight variations in substituent positions. Several closely related isomers have been documented:

| Compound Name | CAS Number | Distinguishing Feature |

|---|---|---|

| Ethyl 2,6-dibromo-3,5-difluorophenylacetate | 1804414-55-8 | Br at 2,6; F at 3,5 |

| Ethyl 2,3-dibromo-5,6-difluorophenylacetate | 1806305-99-6 | Br at 2,3; F at 5,6 |

| Ethyl 3,5-dibromo-2,6-difluorophenylacetate | 1803775-62-3 | Br at 3,5; F at 2,6 |

| Ethyl 2,5-dibromo-3,4-difluorophenylacetate | 1805121-46-3 | Br at 2,5; F at 3,4 |

Each isomer exhibits similar molecular weight (357.97 g/mol) and formula (C₁₀H₈Br₂F₂O₂) but differs in the specific arrangement of halogen substituents . These structural differences can significantly impact chemical reactivity, physical properties, and potential applications of each compound.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide specific synthesis methods for ethyl 2,6-dibromo-3,5-difluorophenylacetate, we can infer likely approaches based on reported methods for similar compounds. The synthesis typically involves a multi-step process starting with appropriate phenylacetic acid derivatives.

Based on information for related compounds, the synthesis of ethyl 2,6-dibromo-3,5-difluorophenylacetate likely involves:

-

Preparation of a suitably substituted phenylacetic acid

-

Esterification with ethanol under acidic conditions to form the ethyl ester

-

Selective halogenation steps to introduce bromine and fluorine atoms at specific positions

Direct synthesis information for the specific compound ethyl 2,6-dibromo-3,5-difluorophenylacetate is limited in the available search results, but general approaches for related compounds suggest common methodologies applicable to this molecule.

Halogenation Strategies

Applications and Research Areas

Chemical Intermediates

Ethyl 2,6-dibromo-3,5-difluorophenylacetate serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of multiple halogen substituents provides sites for further functionalization through various chemical transformations:

-

Cross-coupling reactions (Suzuki, Sonogashira, etc.) leveraging the C-Br bonds

-

Nucleophilic aromatic substitution reactions utilizing the activating effect of fluorine atoms

-

Functional group transformations of the ester moiety

-

Metal-catalyzed coupling reactions for creating new carbon-carbon bonds

These transformations make the compound useful in developing more complex structures with potential applications in pharmaceutical, agrochemical, and materials science fields.

Chemical Reactivity and Behavior

Reactivity Patterns

The chemical behavior of ethyl 2,6-dibromo-3,5-difluorophenylacetate is significantly influenced by its halogen substituents. The bromine atoms provide sites for nucleophilic and metal-catalyzed reactions, while the fluorine atoms contribute electronic effects that can activate or deactivate certain positions on the aromatic ring.

Common reactions for this compound class include:

-

Substitution reactions (particularly at the bromine positions)

-

Ester hydrolysis and transesterification

-

Reduction of the ester group

-

Cross-coupling reactions forming new carbon-carbon bonds

The reactivity is further modulated by the specific positioning of the halogen substituents, creating a unique reactivity profile distinct from its isomeric counterparts.

Structure-Reactivity Relationships

The specific arrangement of bromine and fluorine atoms in ethyl 2,6-dibromo-3,5-difluorophenylacetate creates a distinct electronic environment that influences its chemical behavior. The electron-withdrawing effects of halogens, particularly fluorine, can significantly alter the electron density distribution within the molecule.

This electronic distribution affects:

-

Acidity of the α-hydrogen atoms of the acetate group

-

Electrophilicity of the carbonyl carbon

-

Susceptibility of halogen substituents to nucleophilic attack

-

Coordination potential with metal catalysts

These structure-reactivity relationships are crucial for understanding and predicting the compound's behavior in various chemical transformations and biological systems.

Comparison with Related Compounds

Structure-Activity Relationship Analysis

Comparing ethyl 2,6-dibromo-3,5-difluorophenylacetate with its structural isomers provides valuable insights into structure-activity relationships within this class of compounds. The positional isomers with varying arrangements of bromine and fluorine atoms (as shown in section 2.2) provide an excellent platform for studying how subtle structural changes affect chemical properties and potential biological activities.

For instance, research on related compounds has shown that the positioning of halogen substituents can significantly impact:

-

Binding affinity to biological targets

-

Metabolic stability

-

Chemical reactivity profiles

-

Physical properties such as solubility and partition coefficients

These structure-activity relationships are valuable for guiding the design of new compounds with optimized properties for specific applications .

Bioisosteric Considerations

Halogenated phenylacetates represent an important class of compounds in medicinal chemistry, where halogen substitution is often employed as a strategy to modulate biological activity. The specific halogen pattern in ethyl 2,6-dibromo-3,5-difluorophenylacetate creates a unique electronic and steric environment that distinguishes it from other halogenated derivatives.

In drug design, such compounds might serve as building blocks for developing molecules where:

-

Bromine atoms provide sites for further derivatization

-

Fluorine atoms enhance metabolic stability and binding interactions

-

The ester functionality serves as a prodrug approach or a site for additional modifications

The potential for bioisosteric replacement makes this compound and its derivatives valuable in the exploration of structure-activity relationships in drug discovery efforts.

Future Research Directions

Methodological Advances

Advances in synthetic approaches and analytical techniques may enable:

-

More efficient and selective synthesis routes

-

Detailed structural characterization using advanced spectroscopic methods

-

Computational studies to predict reactivity and potential biological interactions

-

Green chemistry approaches to reduce environmental impact of synthesis and applications

These methodological advances would enhance our ability to produce, characterize, and utilize ethyl 2,6-dibromo-3,5-difluorophenylacetate more effectively and sustainably.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume